molecular formula C13H13N3O B6616316 1-(4-Methylphenyl)-3-pyridin-4-ylurea CAS No. 13256-77-4

1-(4-Methylphenyl)-3-pyridin-4-ylurea

Cat. No.: B6616316
CAS No.: 13256-77-4
M. Wt: 227.26 g/mol
InChI Key: POYXSENYDFATHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-pyridin-4-ylurea is an organic compound that belongs to the class of ureas It consists of a urea moiety substituted with a 4-methylphenyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)-3-pyridin-4-ylurea can be synthesized through several methods. One common approach involves the reaction of 4-methylphenyl isocyanate with 4-aminopyridine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

4-Methylphenyl isocyanate+4-AminopyridineThis compound\text{4-Methylphenyl isocyanate} + \text{4-Aminopyridine} \rightarrow \text{this compound} 4-Methylphenyl isocyanate+4-Aminopyridine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-pyridin-4-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyridin-4-yl group.

    1-(4-Methylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a 2-pyridinyl group instead of a pyridin-4-yl group.

Uniqueness

1-(4-Methylphenyl)-3-pyridin-4-ylurea is unique due to the presence of both a 4-methylphenyl group and a pyridin-4-yl group, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-2-4-11(5-3-10)15-13(17)16-12-6-8-14-9-7-12/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYXSENYDFATHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350369
Record name 1-(4-methylphenyl)-3-pyridin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-77-4
Record name 1-(4-methylphenyl)-3-pyridin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.